3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride
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Overview
Description
3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride is a chemical compound with the molecular formula C15H12Cl2N2O. . The compound features a quinoline ring system, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride are heme molecules and DNA gyrase . Heme molecules play a crucial role in the life cycle of malaria parasites, while DNA gyrase is essential for the survival and replication of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets through inhibition . It inhibits heme crystallization, a vital process for malaria parasites . It also inhibits DNA gyrase, an enzyme that regulates DNA topology in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the heme crystallization pathway in malaria parasites and the DNA replication pathway in Mycobacterium tuberculosis . By inhibiting these pathways, it disrupts the life cycle of the parasites and the replication of the bacteria, leading to their death.
Pharmacokinetics
The compound’smolecular weight (307.18 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of heme crystallization and DNA gyrase , leading to the death of malaria parasites and Mycobacterium tuberculosis . In vitro studies have shown that the compound has potent antimalarial and anticancer activities .
Biochemical Analysis
Biochemical Properties
3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit heme crystallization, a key biochemical reaction in the life cycle of malaria parasites . This interaction suggests that the compound may bind to heme or related biomolecules, preventing them from crystallizing and thereby disrupting the parasite’s metabolism .
Cellular Effects
In cellular studies, this compound has demonstrated cytotoxic effects against human prostate LNCaP tumor cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on heme crystallization suggests that it may bind to heme or related biomolecules, preventing them from crystallizing . This could potentially disrupt the parasite’s metabolism, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride typically involves the reaction of 7-chloroquinoline with 3-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nucleophilic Aromatic Substitution: 7-chloroquinoline undergoes nucleophilic aromatic substitution with 3-aminophenol in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated
Properties
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLXKULBJIEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647798 |
Source
|
Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154179-39-2 |
Source
|
Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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